1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- is a nitrogen-containing heterocyclic compound with a fused pyrrolopyridine scaffold. The allyl (2-propen-1-yl) substitution at the N1 position distinguishes it from other derivatives in this class. This compound is structurally related to 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 156270-06-3), which lacks the allyl group and is a precursor for various functionalized derivatives . The allyl substituent enhances its reactivity in synthetic applications, particularly in cross-coupling reactions or as a building block for pharmaceuticals. Safety data indicate that its parent compound (1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid) is classified under hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Properties
IUPAC Name |
1-prop-2-enylpyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-6-13-7-9(11(14)15)8-4-3-5-12-10(8)13/h2-5,7H,1,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEBBMQRRUUOAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=C1N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction Approach
A prominent method for synthesizing pyrrolo[2,3-b]pyridine derivatives involves a cyclocondensation reaction between substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives and active methylene compounds under acidic conditions.
- Starting Materials: 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives (3a-c)
- Reagents: Active methylene compounds such as acetylacetone, ethyl cyanoacetate, and malononitrile
- Conditions: Reflux in acetic acid with catalytic hydrochloric acid for approximately 4 hours
- Workup: Purification by silica gel column chromatography
- Outcome: Formation of substituted 1H-pyrrolo[2,3-b]pyridines (4a-c, 5a-c, 6a-c)
This method yields the core pyrrolo[2,3-b]pyridine scaffold efficiently and is supported by spectroscopic characterization (IR, MS, ^1H and ^13C NMR) and elemental analysis confirming the structure.
Palladium-Catalyzed Cross-Coupling Reactions
Another sophisticated approach utilizes palladium-catalyzed Suzuki-Miyaura cross-coupling to functionalize the pyrrolo[2,3-b]pyridine core, particularly for introducing aryl groups at specific positions, which can be further modified to carboxylic acid derivatives.
- Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- Substrates: 5-bromo-1H-pyrrolo[2,3-b]pyridine and phenylboronic acid or other arylboronic acids
- Base: Potassium carbonate
- Solvent System: 2.5:1 mixture of dioxane and water
- Conditions: Nitrogen atmosphere, heated at 80 °C
- Post-reaction Processing: Acidification with 6N HCl, extraction with ethyl acetate, drying, and concentration
- Ion Exchange: Treatment with DOWEX ion exchange resin to purify
- Further Modification: Hydrolysis under basic conditions (NaOH in methanol) followed by acidification to yield carboxylic acid derivatives
This method allows the introduction of functional groups such as carboxylic acids at the 3-position of the pyrrolo[2,3-b]pyridine ring, including the 1-(2-propen-1-yl) substituent, through subsequent alkylation or acylation steps.
Design and Synthesis of Functionalized Derivatives
In efforts to optimize biological activity, derivatives of 1H-pyrrolo[2,3-b]pyridine with various linkers (methylene, sulfur, sulfoxide, cyclopropyl) have been synthesized. These syntheses typically start from the core heterocycle and involve:
- Functional group interconversions
- Alkylation with allylic or propenyl groups
- Use of selective catalysts for regioselective substitution
These derivatives have been evaluated for kinase inhibition, indicating the importance of precise synthetic control for biological activity.
Comparative Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Acetic acid, catalytic HCl, active methylene compounds | Straightforward, good yields, well-characterized | Limited to certain substitutions |
| Palladium-Catalyzed Cross-Coupling | 5-bromo-1H-pyrrolo[2,3-b]pyridine | Pd catalyst, phenylboronic acid, K2CO3, dioxane/water, N2 atmosphere | Enables diverse substitutions, scalable | Requires expensive catalysts, inert atmosphere |
| Functionalized Derivative Synthesis | Core pyrrolo[2,3-b]pyridine scaffold | Alkylating agents, selective catalysts | Tailored biological activity, structural diversity | Multi-step, complex purification |
Research Findings and Notes
- The cyclocondensation approach is effective for constructing the pyrrolo[2,3-b]pyridine core with various substituents, including carboxylic acid functionalities, under mild acidic conditions.
- Palladium-catalyzed cross-coupling offers a versatile platform for introducing aryl and other functional groups, which can be subsequently transformed into carboxylic acids or propenyl derivatives. This method is well-documented for its applicability in medicinal chemistry.
- Biological evaluations of synthesized derivatives demonstrate that structural modifications at the 1-position, such as the 2-propen-1-yl group, can significantly influence kinase inhibition potency, underscoring the importance of synthetic precision.
- Purification techniques such as silica gel chromatography and ion exchange resin treatment are crucial for obtaining high-purity compounds suitable for biological testing.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its role in inhibiting FGFRs, which are involved in cell proliferation, migration, and angiogenesis.
Medicine: Investigated as a potential therapeutic agent for treating cancers due to its ability to inhibit FGFR signaling pathways.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs, focusing on substituents, molecular formulas, and synthesis yields:
Key Comparative Insights
Electronic and Steric Effects
- Allyl vs. Ethyl Substitution : The allyl group in the target compound introduces greater steric bulk and electron-rich character compared to the ethyl group in 1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. This may influence binding affinity in biological systems or reactivity in Suzuki-Miyaura couplings .
- Halogenation : Bromo (Br) and chloro (Cl) derivatives (e.g., 5-Bromo-2-methyl-1-(phenylsulfonyl)-..., 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) exhibit altered electronic profiles, making them suitable for halogen-bonding interactions in medicinal chemistry .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₈H₇N₂O₂
- Molecular Weight : 163.15 g/mol
- CAS Number : 136818-50-3
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study reported that certain derivatives demonstrated IC50 values in the nanomolar range against FGFR1, FGFR2, and FGFR3, indicating strong potential as anticancer agents .
Biological Activity
The compound shows a broad spectrum of biological activities:
-
Anticancer Activity :
- FGFR Inhibition : Compounds derived from this scaffold have been shown to effectively inhibit FGFR signaling pathways, which are often overactivated in tumors. For example, compound 4h exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro, leading to reduced proliferation and increased apoptosis in breast cancer cell lines (4T1) .
- Cell Migration and Invasion : The same study noted significant inhibition of cell migration and invasion capabilities in treated cancer cells.
- Antimicrobial Activity :
- Neuropharmacological Effects :
Case Studies
Several studies have highlighted the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
